2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine
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Overview
Description
2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and an oxan-4-yl group attached to a pyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Incorporation of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through an etherification reaction, involving the reaction of an alcohol with an appropriate alkylating agent.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of hydrolyzed products.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Scientific Research Applications
2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as an inhibitor or modulator of specific biological pathways.
Industry: It is used in the development of new materials, catalysts, and other industrial applications, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can lead to the modulation of the target’s activity, resulting in downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: This compound shares the cyclopropyl and fluorophenyl groups but differs in the presence of a quinoline ring instead of a pyrimidine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a thiazole ring and a bromophenyl group, highlighting the diversity of functional groups that can be incorporated into similar structures.
Properties
Molecular Formula |
C19H22FN3O |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[(2-fluorophenyl)methyl]-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C19H22FN3O/c20-16-4-2-1-3-15(16)12-21-18-11-17(13-7-9-24-10-8-13)22-19(23-18)14-5-6-14/h1-4,11,13-14H,5-10,12H2,(H,21,22,23) |
InChI Key |
UAPUCWPUFBPELO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)NCC3=CC=CC=C3F)C4CCOCC4 |
Origin of Product |
United States |
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